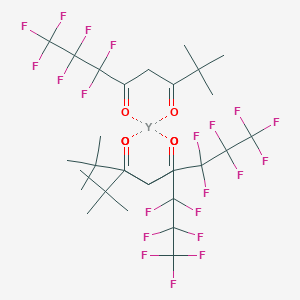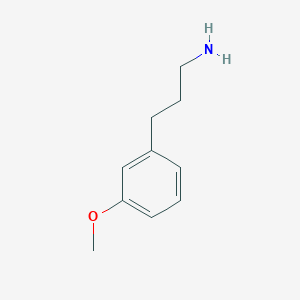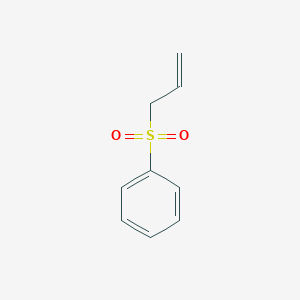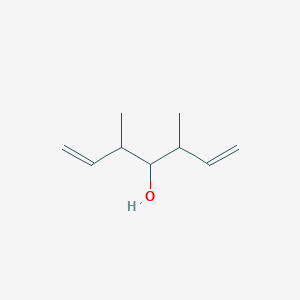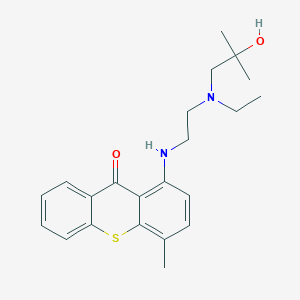
Becanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Becanthone is a synthetic compound that has been extensively studied for its potential use as an antischistosomal agent. Schistosomiasis is a parasitic disease caused by a type of flatworm that affects millions of people worldwide, particularly in developing countries. Becanthone has been shown to be effective against Schistosoma mansoni, one of the main species responsible for the disease.
作用機序
The exact mechanism of action of becanthone is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in the parasite, leading to its death. Becanthone has also been shown to disrupt the membrane potential of the parasite, which may contribute to its antischistosomal activity.
生化学的および生理学的効果
Becanthone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of the parasite, including succinate dehydrogenase and malate dehydrogenase. Becanthone has also been shown to induce oxidative stress in the parasite, leading to its death.
実験室実験の利点と制限
One advantage of using becanthone in lab experiments is its high potency against Schistosoma mansoni. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, becanthone has some limitations as well. It has been shown to have some toxicity towards mammalian cells, which may limit its use in certain experiments. Additionally, becanthone has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on becanthone. One area of interest is the development of new formulations of becanthone that can improve its pharmacokinetic properties. Another area of interest is the development of new analogs of becanthone that may have improved antischistosomal activity. Additionally, further research is needed to fully understand the mechanism of action of becanthone and its potential use against other parasitic diseases.
合成法
Becanthone is synthesized by reacting 2,2-dimethyl-1,3-propanediol with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine to form the amide, which is subsequently reduced with lithium aluminum hydride to produce becanthone.
科学的研究の応用
Becanthone has been extensively studied for its antischistosomal activity. It has been shown to be effective against both adult and juvenile Schistosoma mansoni in vitro and in vivo. Becanthone has also been tested against other parasites, including Fasciola hepatica and Echinococcus granulosus, with promising results.
特性
CAS番号 |
15351-04-9 |
|---|---|
製品名 |
Becanthone |
分子式 |
C22H28N2O2S |
分子量 |
384.5 g/mol |
IUPAC名 |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3 |
InChIキー |
ATQREMXMJIWUIN-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
正規SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



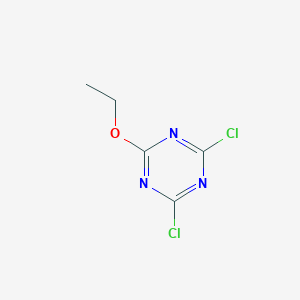
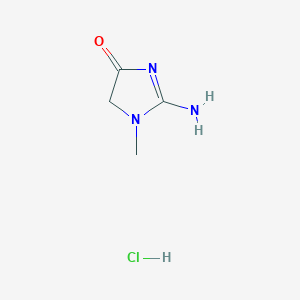
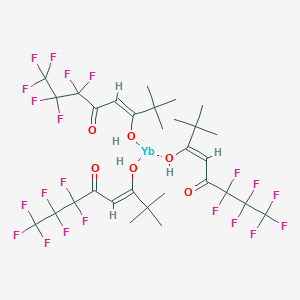
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
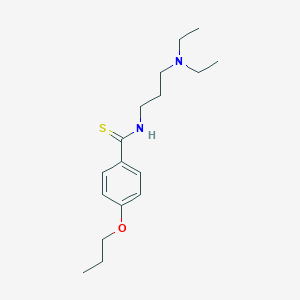
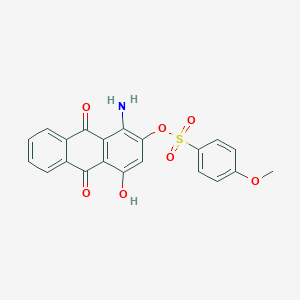
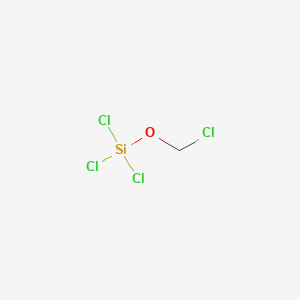
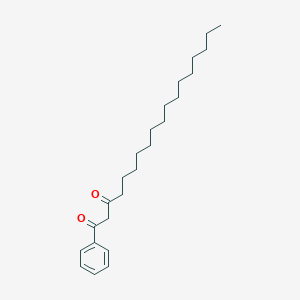
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
